5-(4-bromophenethyl)-1H-tetrazole
Description
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9BrN4/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9/h1-2,4-5H,3,6H2,(H,11,12,13,14) |
InChI Key |
XVAYNUBEGCNOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NNN=N2)Br |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that 5-(4-bromophenethyl)-1H-tetrazole exhibits notable antibacterial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death .
Antifungal Activity
The antifungal potential of 5-(4-bromophenethyl)-1H-tetrazole has also been investigated. It has shown activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .
Antiviral Activity
Tetrazoles have been explored for their antiviral properties as well. Compounds similar to 5-(4-bromophenethyl)-1H-tetrazole have been tested against viruses like Herpes Simplex Virus and Influenza Virus, showing promise in inhibiting viral replication through interference with viral polymerases .
Anticancer Activity
The anticancer applications of 5-(4-bromophenethyl)-1H-tetrazole are particularly noteworthy. Studies indicate that it can inhibit the growth of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapeutics .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comprehensive study evaluating the antimicrobial efficacy of various tetrazoles, 5-(4-bromophenethyl)-1H-tetrazole was found to have a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant strains of bacteria. This suggests its potential as an alternative treatment option in antibiotic-resistant infections .
Case Study 2: Cancer Cell Line Testing
A series of experiments involving MCF7 cancer cells demonstrated that treatment with 5-(4-bromophenethyl)-1H-tetrazole resulted in a dose-dependent decrease in cell viability. Molecular docking studies indicated strong binding affinity to key proteins involved in cell cycle regulation, further supporting its role as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Tetrazole Derivatives
Halogen-Substituted Phenyl Tetrazoles
Structural analogs with halogen substitutions at the phenyl ring exhibit distinct physicochemical and biological properties:
Key Observations :
- Thermal Stability : Nitro-substituted derivatives (e.g., 3,5-dinitrophenyl) exhibit higher decomposition temperatures, making them suitable for energetic applications .
Thioether- and Sulfanyl-Substituted Tetrazoles
Compounds with sulfur-containing substituents demonstrate modified electronic profiles and bioactivity:
Key Observations :
- Sulfur Effects : Thioether/sulfanyl groups increase lipophilicity, enhancing membrane permeability in drug candidates .
- Bioactivity : Thioether-linked tetrazoles show promise in antitubercular and anti-inflammatory applications, likely due to improved target binding .
Energetic Tetrazole Derivatives
Nitrogen-rich tetrazoles with nitro/nitramino groups are critical in high-energy materials:
Key Observations :
- Performance : Nitro groups and fused heterocycles (e.g., pyrazole-tetrazole hybrids) improve detonation performance and density .
- Safety : Azido derivatives, while energetic, require careful handling due to sensitivity .
Pharmacologically Active Tetrazoles
Tetrazoles with aryl/heteroaryl substituents are explored for therapeutic applications:
Q & A
Q. What are the optimal synthetic routes for 5-(4-bromophenethyl)-1H-tetrazole?
The synthesis typically involves cyclization reactions. For example, a protocol using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C yields tetrazole derivatives efficiently. Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid for purification . Alternative methods include cyclization with phosphorous oxychloride at elevated temperatures (120°C), as demonstrated for structurally related tetrazoles .
Q. What spectroscopic techniques confirm the structural integrity of 5-(4-bromophenethyl)-1H-tetrazole?
- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, tetrazole ring vibrations at ~1000–1200 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methylene protons adjacent to the tetrazole ring (δ 3.5–4.5 ppm) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
Q. How can purity and stability be assessed during synthesis?
Purity is confirmed via HPLC (>95%) and melting point analysis (e.g., sharp melting points between 212–231°C for related tetrazoles) . Stability under reaction conditions (e.g., high temperature) is evaluated by comparing pre- and post-reaction FT-IR spectra to detect decomposition .
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic properties of 5-(4-bromophenethyl)-1H-tetrazole?
Density Functional Theory (DFT) simulations calculate HOMO-LUMO gaps to predict reactivity. For example, the bromophenethyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites, guiding derivatization strategies . Molecular Dynamics (MD) simulations further assess conformational stability in solvent environments .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., tranilast for angiotensin II antagonism studies) .
- Structural Analog Comparison : Compare activity with analogs like 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole to isolate the bromophenethyl group’s contribution .
- Purity Reassessment : Use impurity standards (e.g., Losartan potassium Imp. E) to rule out contaminants affecting results .
Q. How does the bromophenethyl group influence interactions with biological targets?
X-ray crystallography of similar compounds (e.g., 4-(4-bromophenyl)-1,2,4-triazole derivatives) reveals halogen bonding between bromine and active-site residues (e.g., Ser129 in monoacylglycerol lipase) . Docking studies show enhanced hydrophobic interactions due to the phenethyl moiety, improving binding affinity .
Q. What methodologies optimize regioselectivity in tetrazole functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
